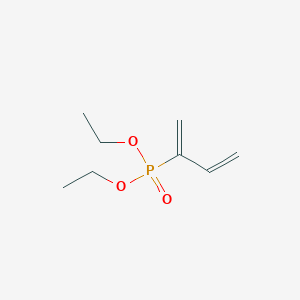

Diethyl buta-1,3-dien-2-ylphosphonate

Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field focused on organic compounds containing a carbon-phosphorus bond. These compounds are classified based on the oxidation state and coordination number of the phosphorus atom. Diethyl buta-1,3-dien-2-ylphosphonate belongs to the class of phosphonates, which are organophosphorus compounds characterized by a phosphorus(V) center with the general structure R-PO(OR')₂. In this molecule, the phosphorus atom is bonded to a butadienyl group, an oxygen atom (forming the phosphoryl group, P=O), and two ethoxy groups.

The synthesis of phosphonates is well-established within organic chemistry. Classic methods include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. Another cornerstone is the Horner–Wadsworth–Emmons (HWE) reaction, where phosphonate-stabilized carbanions react with aldehydes or ketones to form alkenes, often with high (E)-selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have expanded the scope of phosphonate (B1237965) synthesis, allowing for the formation of C-P bonds with substrates like vinyl and aryl halides. researchgate.net These synthetic tools provide access to a wide array of phosphonates, including unsaturated systems like the title compound, enabling their use as key intermediates in synthetic chemistry.

Historical Development and Significance of Dienylphosphonates

The development of dienylphosphonates as synthetic reagents is intrinsically linked to the broader history of organophosphorus chemistry. The discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries provided the foundational method for creating the crucial carbon-phosphorus bond. This was followed by the development of the Wittig reaction and its subsequent refinement, the Horner–Wadsworth–Emmons (HWE) reaction, in the 1950s. wikipedia.orgthieme-connect.com The HWE reaction, in particular, became a powerful tool for creating carbon-carbon double bonds and was instrumental in the synthesis of various unsaturated phosphonates, including dienyl systems. thieme-connect.com

The significance of dienylphosphonates lies in their utility as building blocks for creating complex molecules. The phosphonate group serves multiple roles; it can act as a stable surrogate for a carboxylic acid or other functional groups, and it can activate adjacent π-systems towards specific reactions. The diene moiety is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction, a powerful method for forming six-membered rings with high stereochemical control. wikipedia.orgmasterorganicchemistry.com The conjugation of the phosphonate group with the diene system modifies the diene's reactivity and selectivity, making dienylphosphonates valuable substrates for constructing phosphorylated carbocycles that are not easily accessible through other means.

Current Research Frontiers and Perspectives for this compound

Current research on this compound is primarily focused on its application as a versatile diene in cycloaddition reactions and the development of efficient synthetic routes to access it and its derivatives.

Synthesis and Spectroscopic Characterization: Modern synthetic methodologies have enabled efficient access to this compound. A notable example is the palladium-catalyzed cross-coupling of allenic alcohols with H-phosphonates. This approach provides high yields and is a significant advancement over older, multi-step procedures. The structural characteristics of the compound have been well-defined using spectroscopic methods.

| Technique | Key Features |

|---|---|

| 1H NMR | Distinct vinyl proton resonances are typically observed between δ 5.8–6.5 ppm. These signals often appear as doublets of doublets due to coupling with adjacent protons and the phosphorus atom (JP–H ≈ 15–25 Hz). |

| 31P NMR | A characteristic signal appears in the range of δ 18–22 ppm, which is consistent with similar trialkylphosphonate derivatives. amazonaws.comhuji.ac.ilorientjchem.org |

Applications in Diels-Alder Reactions: The primary application of this compound is in the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The electron-withdrawing phosphonate group at the C2 position polarizes the diene system. This electronic perturbation has a profound impact on the regioselectivity of the cycloaddition when reacting with unsymmetrical dienophiles. beilstein-journals.orgnih.govchemistrysteps.com The reaction generally follows the "ortho-para" rule, where the most nucleophilic carbon of the diene (C4) bonds to the most electrophilic carbon of the dienophile. wikipedia.orgmasterorganicchemistry.com The phosphonate group acts as a powerful directing group, leading to the preferential formation of one regioisomer over others. beilstein-journals.orgrsc.org

| Dienophile Type | Observed Outcome | Significance |

|---|---|---|

| Electron-deficient alkenes (e.g., acrylates) | High regioselectivity, favoring the "para" adduct. | Provides a direct route to functionalized cyclohexenylphosphonates. masterorganicchemistry.comrsc.org |

| Unsymmetrical dienophiles | The phosphonate group directs the regiochemical outcome, often overriding the effects of other substituents. beilstein-journals.orgnih.gov | Enables predictable and controlled synthesis of complex, substituted cyclic systems. |

| Hetero-Dienophiles (e.g., nitroso compounds) | The phosphonate group drives the reaction towards a single regioisomer due to activating effects and steric hindrance. beilstein-journals.org | Facilitates the synthesis of phosphorylated six-membered heterocyclic compounds. |

Perspectives: The future for this compound and related compounds lies in their continued use as strategic building blocks for the synthesis of complex molecular targets. The resulting cyclohexenylphosphonates are versatile intermediates themselves, as the phosphonate moiety can be further modified or used in subsequent reactions like the Horner-Wadsworth-Emmons olefination. This opens pathways to a diverse range of compounds, including analogs of natural products and novel materials. The ability to precisely control regiochemistry in the Diels-Alder reaction makes this reagent particularly valuable for streamlining synthetic routes and introducing chemical complexity in a controlled manner.

Structure

3D Structure

Properties

CAS No. |

67221-13-0 |

|---|---|

Molecular Formula |

C8H15O3P |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

2-diethoxyphosphorylbuta-1,3-diene |

InChI |

InChI=1S/C8H15O3P/c1-5-8(4)12(9,10-6-2)11-7-3/h5H,1,4,6-7H2,2-3H3 |

InChI Key |

WRSNWFDAHAPVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=C)C=C)OCC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diethyl Buta 1,3 Dien 2 Ylphosphonate

Nucleophilic Additions and Alkylation Reactions

Diethyl buta-1,3-dien-2-ylphosphonate possesses a conjugated diene system activated by the electron-withdrawing phosphonate (B1237965) group, making it susceptible to nucleophilic attack. These reactions are pivotal for the synthesis of more complex functionalized organophosphorus compounds.

Reactions with Amines and Heteronucleophiles

The reaction of this compound with amines and other heteronucleophiles typically proceeds via a Michael-type conjugate addition. openstax.org The electron-withdrawing nature of the phosphonate group polarizes the diene system, rendering the C4 position electrophilic and susceptible to attack by nucleophiles.

The addition of primary and secondary amines to α,β-unsaturated phosphonates is a well-established method for the synthesis of β-aminophosphonates. openstax.org In the case of this compound, the reaction with an amine would be expected to yield a γ-amino-α,β-unsaturated phosphonate as the primary product. The reaction is typically catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity. The general mechanism involves the nucleophilic attack of the amine on the C4 carbon of the diene, followed by protonation of the resulting enolate intermediate.

Detailed research findings on the specific reactions of this compound with a wide array of amines and heteronucleophiles are not extensively documented in readily available literature. However, based on the reactivity of similar conjugated phosphonates, a variety of nucleophiles can be expected to participate in this reaction.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Primary Amines (RNH₂) | γ-Amino-α,β-unsaturated phosphonates | Base catalysis | openstax.org |

| Secondary Amines (R₂NH) | γ-Amino-α,β-unsaturated phosphonates | Base catalysis | openstax.org |

| Thiols (RSH) | γ-Thio-α,β-unsaturated phosphonates | Base catalysis | rsc.org |

| Alcohols (ROH) | γ-Alkoxy-α,β-unsaturated phosphonates | Base catalysis | rsc.org |

Carbon-Carbon Bond Forming Reactions (e.g., One-Carbon Homologation)

Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. For this compound, such reactions can be employed to extend the carbon skeleton. One-carbon homologation, the process of adding a single carbon atom to a molecule, is a valuable transformation.

A relevant method for the one-carbon homologation of carbonyl compounds to alkynes is the Seyferth-Gilbert homologation . wikipedia.orgyoutube.comsynarchive.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base. While this reaction is typically applied to aldehydes and ketones, its principles can be conceptually extended to α,β-unsaturated systems. A hypothetical one-carbon homologation of an aldehyde derived from the dienylphosphonate could lead to a more extended conjugated system.

The reaction mechanism of the Seyferth-Gilbert homologation involves the deprotonation of the diazomethylphosphonate, followed by nucleophilic attack on a carbonyl group to form an oxaphosphetane intermediate. youtube.com This intermediate then eliminates dimethyl phosphate (B84403) and dinitrogen to generate a vinylidene carbene, which rearranges to the corresponding alkyne. youtube.com

Another approach to carbon-carbon bond formation is the Wittig-Horner-Emmons reaction , which allows for the synthesis of α,β-unsaturated aldehydes through a two-carbon homologation process using phosphonate reagents with a protected aldehyde group. nih.govnih.gov While not a one-carbon homologation, this reaction highlights the utility of phosphonates in extending carbon chains.

| Reaction Name | Reagent | Substrate | Product | Key Features |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate | Aldehyde/Ketone | Alkyne | One-carbon extension. wikipedia.orgyoutube.comsynarchive.com |

| Wittig-Horner-Emmons Reaction | Diethyl (isocyanomethyl)phosphonate | Ketone/Aldehyde | α,β-Unsaturated isocyanide | One-carbon homologation to an aldehyde after hydrolysis. researchgate.net |

Rearrangement Reactions

Rearrangement reactions of organophosphorus compounds can provide access to novel structures and functionalities. In the context of this compound, the migration of the phosphono group is a potential rearrangement pathway.

Phosphono Migration Phenomena

The migration of a phosphonate group in a molecule is a known phenomenon, with the phospha-Brook rearrangement being a prominent example. nih.govnih.govresearchgate.netorganic-chemistry.org This rearrangement typically involves the intramolecular migration of a phosphonyl group from a carbon atom to an oxygen atom of a neighboring hydroxyl group, forming a phosphate ester. The driving force for this rearrangement is the high thermodynamic stability of the P-O bond compared to the P-C bond.

In the context of this compound, a phosphono migration could be envisaged under specific conditions, particularly if a hydroxyl group is introduced into the molecule in proximity to the phosphonate-bearing carbon. For instance, if the dienylphosphonate were to undergo a reaction that introduces a hydroxyl group at the C1 or C3 position, a subsequent base-catalyzed rearrangement could potentially lead to the migration of the phosphonate group.

While specific studies detailing the phosphono migration in this compound are scarce, the general principles of the phospha-Brook rearrangement suggest that such a transformation is plausible under appropriate synthetic design. The rearrangement is typically base-catalyzed, with the alkoxide initiating the intramolecular nucleophilic attack on the phosphorus center.

| Rearrangement Type | Key Feature | Driving Force | Potential Application |

| Phospha-Brook Rearrangement | Intramolecular migration of a phosphonyl group from carbon to oxygen. nih.gov | Formation of a thermodynamically stable P-O bond. organic-chemistry.org | Synthesis of phosphate esters from α-hydroxyphosphonates. nih.gov |

| Thermal Rearrangement | Isomerization under thermal conditions. nih.govmdpi.com | Attainment of a more stable isomeric form. | Synthesis of thermodynamically favored isomers. |

Multicomponent Reactions Involving Dienylphosphonates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly efficient synthetic strategies. This compound is an excellent substrate for various MCRs, particularly cycloaddition reactions, due to its conjugated diene system.

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. wikipedia.orgsigmaaldrich.com this compound can act as the diene component in these reactions, reacting with a variety of dienophiles to yield substituted cyclohexenylphosphonates. The phosphonate group, being electron-withdrawing, can influence the reactivity and regioselectivity of the cycloaddition.

Furthermore, this compound can participate in hetero-Diels-Alder reactions , where either the diene or the dienophile contains a heteroatom. researchgate.net This provides a versatile route to various six-membered heterocyclic phosphonates. For instance, reaction with nitroso compounds or azodicarboxylates can lead to the formation of oxazines and pyridazines, respectively. researchgate.net

The utility of boron-substituted 1,3-dienes in multicomponent processes, such as tandem Diels-Alder/allylboration or Diels-Alder/Suzuki coupling sequences, has been well-documented. beilstein-journals.org This suggests that this compound could potentially be utilized in similar tandem reaction sequences, further expanding its synthetic utility.

| Reaction Type | Reactants | Product Type | Key Features |

| Diels-Alder Reaction | Diene (Dienylphosphonate) + Dienophile | Cyclohexenylphosphonate | Formation of a six-membered ring. wikipedia.orgsigmaaldrich.com |

| Hetero-Diels-Alder Reaction | Diene (Dienylphosphonate) + Heterodienophile | Heterocyclic phosphonate | Formation of a six-membered heterocyclic ring. researchgate.net |

| Tandem Reactions | Dienylphosphonate + Dienophile + Third Component | Complex functionalized phosphonates | Multiple bond formations in a single pot. beilstein-journals.org |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The combination of a reactive diene and a phosphonate (B1237965) moiety within a single molecule allows Diethyl buta-1,3-dien-2-ylphosphonate to serve as a multifunctional building block. The diene is primed for cycloaddition reactions, a cornerstone of complex ring system construction, while the phosphonate group can be used in olefination reactions to build carbon chains with high stereochemical control.

While the direct application of this compound in the completed total synthesis of a specific natural product is not extensively documented in readily available literature, its potential as a key starting material is clear. Its utility is inferred from the foundational reactions it is designed to undergo, particularly [4+2] cycloadditions (Diels-Alder reactions). This type of reaction is a classic and powerful strategy for the rapid assembly of six-membered rings, which are core structures in countless complex natural products, including steroids, alkaloids, and polyketides. The phosphonate group on the diene backbone activates the system, influencing the regioselectivity and stereoselectivity of the cycloaddition, and the resulting phosphonate-functionalized cyclic product can be further elaborated, demonstrating its value as a strategic building block.

Controlling stereochemistry is paramount in modern organic synthesis. This compound and related structures are instrumental in methodologies designed to control the precise three-dimensional arrangement of atoms.

Achieving enantioselectivity with phosphonate-containing reagents often involves the use of chiral catalysts to create stereogenic centers. A state-of-the-art strategy involves the iridium-catalyzed asymmetric allylic alkylation of phosphonate carbanions. researchgate.netresearchgate.net This methodology, while not starting with the pre-formed diene, illustrates a powerful approach to generating chiral phosphonates that are precursors to chiral dienes. researchgate.netresearchgate.net The process involves reacting a phosphonate, such as a phosphonoacetate, with an allylic carbonate in the presence of a chiral iridium catalyst. acs.org This creates a new carbon-carbon bond and establishes a stereocenter with high enantioselectivity. acs.org The resulting chiral α-allylic phosphonate is a versatile intermediate that can then be converted into a C2-substituted skipped diene through a subsequent olefination reaction, demonstrating a sophisticated method for synthesizing complex, enantiomerically enriched molecules. researchgate.netacs.org

Table 1: Enantioselective Synthesis of α-Allylic Phosphonates via Iridium Catalysis This table summarizes the results from an iridium-catalyzed enantioselective allylic alkylation, a key step in producing chiral precursors for complex dienes.

| Entry | Allylic Carbonate | Phosphonate | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cinnamyl carbonate | Triethyl phosphonoacetate | 85 | 98.5:1.5 |

| 2 | (E)-Hex-2-en-1-yl carbonate | Triethyl phosphonoacetate | 72 | 99.5:0.5 |

| 3 | Cinnamyl carbonate | Diethyl cyanomethylphosphonate | 65 | 99:1 |

| 4 | Cinnamyl carbonate | Diethyl acetonylphosphonate | 61 | 97:3 |

Data sourced from multiple studies on iridium-catalyzed allylic alkylation of phosphonates. researchgate.netacs.org

The conjugated diene system of this compound is ideally suited for cycloaddition reactions, which are inherently diastereoselective. The Diels-Alder reaction, for instance, proceeds through a concerted, cyclic transition state that dictates the relative stereochemistry of the newly formed stereocenters in the resulting cyclohexene (B86901) ring. The facial selectivity of the reaction (i.e., the dienophile attacking from the top or bottom face of the diene) is influenced by steric and electronic factors, allowing for the preferential formation of one diastereomer over others.

Furthermore, 1,3-dipolar cycloadditions represent another powerful avenue for achieving diastereoselective control. In these reactions, the C=C bond of the diene can act as the dipolarophile, reacting with a 1,3-dipole like a nitrone. rsc.org When chiral nitrones are used, a high degree of asymmetric induction can be achieved, leading to the formation of isoxazolidine (B1194047) rings with excellent diastereomeric purity. rsc.org The stereochemical outcome is governed by the minimization of steric hindrance in the transition state, leading to a highly predictable and controlled synthesis of complex heterocyclic systems. rsc.org

Stereoselective Synthesis Methodologies

Synthesis of Functionalized Organic Compounds

Beyond its role in building complex cyclic systems, the phosphonate functionality is a key player in reactions designed to construct linear carbon chains with defined alkene geometry.

The phosphonate group is synonymous with the Horner-Wadsworth-Emmons (HWE) reaction, a premier method for synthesizing alkenes and elongating carbon chains. This reaction involves the deprotonation of the carbon alpha to the phosphorus atom to form a stabilized carbanion. This nucleophile then attacks an aldehyde or ketone, proceeding through a transient intermediate that eliminates a phosphate (B84403) byproduct to form a new carbon-carbon double bond.

A direct application of this principle is seen in the synthesis of skipped dienes, where a chiral phosphonate intermediate, generated via asymmetric catalysis, is reacted with formaldehyde (B43269). researchgate.netacs.org The phosphonate carbanion attacks the formaldehyde, and subsequent elimination yields a terminal alkene, effectively adding a methylene (B1212753) unit to the molecule. acs.org This sequence demonstrates a powerful combination of asymmetric catalysis and HWE olefination to achieve the enantioselective synthesis of functionalized dienes, showcasing both carbon chain elongation and the formation of a new olefin. researchgate.netacs.org

Table 2: Horner-Wadsworth-Emmons Olefination for Skipped Diene Synthesis This table shows representative examples of the HWE olefination step where a chiral α-allylic phosphonate reacts with formaldehyde to produce a chiral skipped diene.

| Entry | Chiral Phosphonate Substrate | Base | Yield of Diene (%) | Enantiomeric Ratio (er) |

| 1 | (S)-α-Cinnamyl phosphonoacetate | Cs₂CO₃ | 88 | 98:2 |

| 2 | (S)-α-(Hex-1-en-3-yl) phosphonoacetate | KOt-Bu | 81 | 99.5:0.5 |

| 3 | (S)-α-Cinnamyl cyanomethylphosphonate | Cs₂CO₃ | 75 | 99:1 |

Data derived from studies on the synthesis of skipped dienes. researchgate.netacs.org

Construction of Carbocyclic and Heterocyclic Systems

The phosphonate-substituted diene, this compound, serves as a versatile building block in the synthesis of complex cyclic structures through cycloaddition reactions. The electron-withdrawing nature of the phosphonate group influences the reactivity and selectivity of the diene system, making it a valuable partner in forming both carbocyclic and heterocyclic rings.

The primary pathway for constructing these systems is the Diels-Alder reaction, a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. This reaction is highly stereospecific and provides a powerful tool for controlling the architecture of the resulting molecule.

In the context of carbocycle synthesis, dienylphosphonates react with various alkene and alkyne dienophiles. The reaction proceeds to yield cyclohexene or cyclohexadiene derivatives bearing a phosphonate group, which can be further functionalized.

For the construction of heterocyclic systems, the hetero-Diels-Alder reaction is employed. In this variation, either the diene or, more commonly, the dienophile contains one or more heteroatoms (such as nitrogen or oxygen). Dienylphosphonates can react with heterodienophiles like diethyl azodicarboxylate. This reaction leads to the formation of six-membered heterocyclic scaffolds, such as 3,6-dihydro-1,2-pyridazines, which are valuable intermediates for preparing bioactive aminophosphonates.

The table below summarizes representative cycloaddition reactions involving dienylphosphonates for the synthesis of cyclic systems.

Table 1: Cycloaddition Reactions for Carbocycle and Heterocycle Synthesis

| Diene | Dienophile | Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| This compound | Alkene/Alkyne | [4+2] Diels-Alder | Phosphonate-substituted Cyclohexene/Cyclohexadiene | |

| Diethyl buta-1,3-dien-1-ylphosphonate | Diethyl Azodicarboxylate | Hetero-Diels-Alder | 3-Phosphono-3,6-dihydro-1,2-pyridazine | |

| Diethyl buta-1,3-dien-1-ylphosphonate | o-Nitrosotoluene | Hetero-Diels-Alder | 6-Phosphono-3,6-dihydro-1,2-oxazine |

Synthesis of α,β-Unsaturated Carbonyl Systems

While the direct conversion of this compound into α,β-unsaturated carbonyl systems is not extensively detailed, the reactivity of related organophosphorus compounds provides insight into potential synthetic strategies. A notable example involves the transformation of vinyl phosphordiamidates, which share structural similarities with vinylphosphonates.

Research has demonstrated that vinyl phosphordiamidates can be effectively converted into α,β-unsaturated ketones. nih.gov This transformation is achieved through their reaction with Grignard reagents. nih.gov The reaction proceeds under standard conditions, yielding the desired unsaturated ketones in moderate to excellent yields, ranging from 24% to 97%. nih.gov This method highlights the utility of the phosphonate-related functional group as a leaving group in reactions with organometallic reagents to form new carbon-carbon bonds and a carbonyl moiety.

The proposed mechanism for this reaction involves the initial addition of the Grignard reagent to the vinyl phosphordiamidate, followed by the elimination of the phosphordiamidate group to generate the α,β-unsaturated ketone. This approach showcases a viable route for accessing these important carbonyl compounds from organophosphorus precursors.

The table below presents data on the synthesis of α,β-unsaturated ketones from a related vinyl phosphordiamidate, illustrating the potential of this synthetic strategy.

Table 2: Synthesis of α,β-Unsaturated Ketones from a Vinyl Phosphordiamidate

| Grignard Reagent (R-MgBr) | Product (α,β-Unsaturated Ketone) | Yield (%) | Ref. |

|---|---|---|---|

| Phenylmagnesium Bromide | 1,3-diphenylprop-2-en-1-one | 97 | nih.gov |

| 4-Methylphenylmagnesium Bromide | 1-phenyl-3-(p-tolyl)prop-2-en-1-one | 83 | nih.gov |

| 4-Methoxyphenylmagnesium Bromide | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 75 | nih.gov |

Catalytic Transformations Utilizing Dienylphosphonates

Dienylphosphonates are valuable substrates in a variety of catalytic transformations, which enable the efficient construction of complex molecules and the introduction of the versatile phosphonate functional group. Palladium-catalyzed reactions and olefin metathesis are particularly prominent in this context.

Palladium catalysis is a cornerstone for forming carbon-phosphorus (C–P) bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl or vinyl halides, is a fundamental method for synthesizing aryl and vinyl phosphonates. mdpi.com While this reaction typically forms the phosphonate, related palladium-catalyzed processes can utilize existing phosphonates as substrates. For instance, palladium-catalyzed hydrophosphorylation of 1,3-dienes with H-phosphonates provides a direct route to allylphosphonates. researchgate.net The mechanism is believed to involve the addition of a palladium hydride species to the diene, forming a π-allylpalladium complex, which then undergoes reductive elimination to yield the product. researchgate.net

Olefin metathesis, particularly ene-yne metathesis, has emerged as a powerful tool for synthesizing phosphorylated 1,3-dienes. nsf.gov This reaction, often employing Grubbs-type ruthenium catalysts, involves the coupling of an alkene (containing a phosphonate group, such as an allylphosphonate) with a terminal alkyne. nsf.gov This catalytic method allows for the construction of the conjugated diene system with high efficiency and atom economy, providing access to a wide range of substituted dienylphosphonates that can be used in subsequent reactions like the Diels-Alder cycloaddition. nsf.gov

The table below summarizes key catalytic transformations relevant to the synthesis and application of dienylphosphonates.

Table 3: Catalytic Transformations Involving Dienylphosphonates

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Hydrophosphorylation | Palladium complex | 1,3-Diene, H-Phosphonate | Allylphosphonate | researchgate.net |

| Ene-Yne Metathesis | Grubbs Catalyst (Ruthenium-based) | Allylphosphonate, Terminal Alkyne | Phosphorylated 1,3-Diene | nsf.gov |

Computational and Theoretical Studies on Diethyl Buta 1,3 Dien 2 Ylphosphonate Reactivity

Quantum Chemical Calculations (DFT, Ab Initio) for Dienylphosphonates

Quantum chemical calculations are fundamental to modeling the behavior of dienylphosphonates. Density Functional Theory (DFT) has emerged as a highly effective method, offering a favorable balance between computational cost and accuracy for many molecular systems. mdpi.comq-chem.com Ab initio methods, such as Hartree-Fock (HF), are also utilized, sometimes in conjunction with DFT, to provide a comprehensive electronic structure description. researchgate.net

DFT calculations are widely applied to investigate the geometric and electronic properties of dienylphosphonates. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. For studying reactivity, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. nih.gov

In studies of related phosphonodienes, the B3LYP functional combined with the 6-31G** basis set has been successfully used to model cycloaddition reactions, demonstrating the predictive power of this level of theory. researchgate.net These calculations can reveal how the electronic nature of the phosphonate (B1237965) group influences the diene system. The electron-withdrawing character of the phosphonate group polarizes the conjugated π-system, which in turn affects the diene's reactivity in various transformations. vulcanchem.com Molecular Electrostatic Potential (MEP) surfaces are also calculated to identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Common Quantum Chemical Methods and Their Applications for Dienylphosphonates

| Method | Typical Application | Information Gained |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Geometry Optimization, Transition State Searches, Electronic Properties | Optimized molecular structures, reaction energy barriers, HOMO/LUMO energies, charge distribution. q-chem.comresearchgate.net |

| Ab Initio (e.g., Hartree-Fock) | Electronic Structure Calculation | Ground state structure, molecular orbital energies. researchgate.net |

| TD-DFT | Excited-State Calculations | Electronic transition energies, analysis of photochemical reactions. |

| Conceptual DFT | Reactivity Indices Calculation | Global electrophilicity (ω), global nucleophilicity (N), local reactivity sites (Parr functions). nih.gov |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are pivotal in elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can distinguish between different possible pathways, such as concerted or stepwise mechanisms. researchgate.net This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For instance, in the hetero-Diels-Alder reaction of a similar compound, 1-diethoxyphosphorylbuta-1,3-diene, with diethyl azodicarboxylate, DFT (B3LYP/6-31G**) calculations were employed to study the mechanism. The calculations confirmed that the reaction proceeds through a concerted, yet highly asynchronous, transition state. researchgate.net This asynchronicity means that the two new bonds in the forming ring are not created at the same rate.

Transition state analysis provides the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy profile, offering clues about the factors that control the reaction rate and selectivity. nih.gov Computational tools allow for the visualization of the vibrational mode corresponding to the reaction coordinate at the transition state, confirming that the located structure is indeed the correct one connecting reactants and products.

Stereochemical Outcome Prediction and Rationalization

One of the most powerful applications of computational chemistry is in predicting and rationalizing the stereochemical outcome of asymmetric reactions. dntb.gov.ua For reactions involving chiral catalysts or substrates, multiple stereoisomeric products are often possible. DFT calculations can model the transition states leading to these different stereoisomers. nih.govresearchgate.net

The predicted product distribution is based on the calculated energy differences between the competing transition states (ΔΔG‡). According to transition state theory, the lower the energy of a transition state, the faster the reaction pathway associated with it. Therefore, the stereoisomer formed via the lowest energy transition state is predicted to be the major product.

Detailed analyses of these transition state models can reveal the specific interactions that govern stereoselectivity. These often include:

Steric Hindrance: Repulsive interactions between bulky groups that destabilize certain transition states. researchgate.net

Noncovalent Interactions: Stabilizing forces such as hydrogen bonding or π-π stacking that can favor one transition state geometry over another. nih.gov

For example, in bifunctional catalyst systems, two-point hydrogen-bond contacts between the catalyst, electrophile, and nucleophile can be vital for orienting the reactants and achieving high selectivity. nih.gov Computational models have shown that even modest changes in a catalyst's structure can invert the diastereoselectivity by subtly altering the stability of the respective transition states. nih.gov

Electronic Structure and Reactivity Correlations

The electronic structure of Diethyl buta-1,3-dien-2-ylphosphonate, as calculated by quantum chemical methods, is directly correlated with its chemical reactivity. The phosphonate group acts as an electron-withdrawing group, which significantly perturbs the electronic distribution within the butadiene backbone. vulcanchem.com This polarization enhances the diene's susceptibility to attack at specific positions.

Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. The interaction between the HOMO of one reactant and the LUMO of another governs the reactivity in many reactions, particularly pericyclic reactions. researchgate.net Conceptual DFT provides a set of reactivity indices that quantify the tendencies of molecules to react in certain ways. nih.gov

Key reactivity indices include:

Global Electrophilicity (ω): Measures the ability of a molecule to accept electrons. A higher ω value indicates a stronger electrophile.

Global Nucleophilicity (N): Measures the ability of a molecule to donate electrons. A higher N value indicates a stronger nucleophile.

These indices are calculated from the energies of the HOMO and LUMO. For a diene like this compound, the phosphonate group is expected to increase the global electrophilicity index (ω) compared to an unsubstituted diene, making it more reactive towards electron-rich dienophiles in Diels-Alder reactions. nih.gov Furthermore, local reactivity indices, such as the Parr functions, can be used to predict the most reactive sites within the molecule for electrophilic or nucleophilic attack. nih.gov

Table 2: Correlation of Electronic Properties with Chemical Reactivity

| Electronic Property/Index | Definition | Implication for Reactivity of Dienylphosphonates |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher HOMO energy correlates with stronger nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower LUMO energy correlates with stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally indicates higher reactivity. nih.gov |

| Global Electrophilicity (ω) | A measure of electron-accepting capability. nih.gov | The electron-withdrawing phosphonate group increases ω, enhancing reactivity with nucleophiles. |

| Global Nucleophilicity (N) | A measure of electron-donating capability. nih.gov | The phosphonate group likely decreases N relative to alkyl-substituted dienes. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Future Directions and Emerging Research Areas for Diethyl Buta 1,3 Dien 2 Ylphosphonate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diethyl buta-1,3-dien-2-ylphosphonate has been achieved through methods such as palladium-catalyzed cross-coupling reactions. One established route involves the coupling of allenic alcohols with H-phosphonates. vulcanchem.com For instance, the reaction of 1-phenylbuta-2,3-dien-1-ol with diethyl phosphonate (B1237965) in the presence of a palladium catalyst has been shown to be highly efficient. vulcanchem.com However, the future of synthesizing this and related compounds lies in the development of more sustainable and efficient methodologies.

Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, copper, or nickel is a primary goal for green chemistry. Developing catalytic systems based on these metals for the C-P bond formation required to synthesize the target molecule would represent a significant advance in sustainability.

Biocatalytic Approaches: The use of enzymes for chemical synthesis offers high selectivity and mild reaction conditions. Future investigations could explore the potential of engineered enzymes to catalyze the formation of this compound, minimizing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Adapting existing synthetic routes or developing new ones for a flow chemistry setup could lead to more efficient and automated production of this phosphonate derivative.

| Method | Catalyst/Reagent | Additive | Solvent | Yield (%) |

| Pd-Catalyzed Cross-Coupling | Pd(acac)₂ | H₃PO₃ | THF | 92 |

Table 1: Example of a current synthetic method for a related buta-1,3-dien-2-ylphosphonate, highlighting the reliance on palladium catalysis. vulcanchem.com

Exploration of Unprecedented Reactivity Modes

The conjugated diene system in this compound is primed for a variety of chemical transformations, most notably cycloaddition reactions. The electron-withdrawing nature of the phosphonate group polarizes the diene, influencing its reactivity. vulcanchem.com While Diels-Alder reactions are a predictable pathway, future research will delve into less conventional reactivity.

Emerging areas of exploration include:

Asymmetric Catalysis: Developing enantioselective versions of cycloaddition reactions (e.g., Diels-Alder, [3+2] cycloadditions) using the phosphonate diene as a substrate would provide access to chiral phosphonate-containing molecules, which are of significant interest in medicinal chemistry and materials science.

Novel Cycloadditions: Investigating the participation of this diene in higher-order cycloadditions or in reactions with unconventional dienophiles could lead to the synthesis of complex molecular architectures that are currently inaccessible.

Phosphonate Group-Directed Reactions: Exploring how the phosphonate moiety can be used to direct the stereochemical outcome of reactions at remote positions on the butadiene backbone is an area ripe for investigation. This could involve using the phosphorus atom as a coordinating site for a catalyst, thereby controlling the approach of reagents.

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net Studies on related buta-1,3-diene derivatives have used DFT to investigate the mechanisms of [2π + 4π] cycloaddition reactions, providing insights into the electronic structure and transition states. researchgate.netmdpi.com

Future computational efforts will likely move beyond mechanistic elucidation towards predictive synthesis design:

Machine Learning and AI: By training algorithms on large datasets of known reactions, machine learning models could predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound or predict its reactivity with a wide range of substrates.

In Silico Reagent and Catalyst Screening: Advanced computational models can be used to screen virtual libraries of catalysts or reactants to identify the most promising candidates for achieving a desired transformation with high yield and selectivity, thereby accelerating the experimental discovery process.

Modeling Reaction Dynamics: Going beyond static models of transition states, molecular dynamics simulations can provide a more detailed picture of how reactants approach each other and how solvent molecules influence the reaction pathway, offering deeper mechanistic insights.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic study of cycloadditions | Electronic structure, transition state stability, reaction selectivity researchgate.netmdpi.com |

| Molecular Electron Density Theory (MEDT) | Analysis of reactivity | Understanding electrophilic/nucleophilic sites, predicting reaction pathways researchgate.netmdpi.com |

Table 2: Current computational methods applied to related diene systems that form the foundation for future predictive modeling.

Integration into Materials Science Applications (e.g., Polymerization)

The presence of both a polymerizable diene and a functional phosphonate group makes this compound an attractive monomer for materials science. Phosphonates are known to impart valuable properties to polymers, such as flame retardancy, metal chelation capabilities, and improved adhesion to surfaces. specificpolymers.com Substituted butadienes are fundamental monomers for synthetic rubbers. mdpi.com

Future research is expected to focus on harnessing these properties in advanced materials:

Functional Polymers: The polymerization or copolymerization of this compound could yield novel polymers. The pendant phosphonate groups along the polymer backbone could be used for post-polymerization modification, for chelating metal ions to create catalytic materials, or for improving the thermal stability and flame retardancy of the material.

Adhesives and Coatings: The ability of phosphonate groups to bind strongly to metal oxide surfaces could be exploited to develop high-performance adhesives and anti-corrosion coatings. Polymers incorporating this monomer could offer superior adhesion to metal and glass substrates.

Biomaterials: Phosphonate-containing polymers are being explored for biomedical applications due to their structural similarity to phosphate (B84403) groups in bone. Materials derived from this monomer could be investigated for applications in bone tissue engineering and as components of dental adhesives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl buta-1,3-dien-2-ylphosphonate, and what purification methods ensure high yield and purity?

- Methodology : Multi-step synthesis typically involves coupling phosphorus-containing precursors with diene intermediates. For example, analogous phosphonate esters (e.g., Diethyl (1-Diazo-2-oxopropyl)phosphonate) are synthesized via diazo transfer reactions under anhydrous conditions, followed by column chromatography (silica gel, gradient elution) to isolate the product .

- Key Considerations : Use Schlenk-line techniques to exclude moisture, and monitor reaction progress via TLC or in situ NMR. Purity (>95%) is confirmed by P NMR and elemental analysis .

Q. How should researchers safely handle this compound given its potential hazards?

- Safety Protocol : Conduct a pre-experiment hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store the compound in a cool, dry environment away from oxidizers .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Toxicological data from structurally similar phosphonates suggest avoiding inhalation and skin contact .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (δ 1.2–1.4 ppm for ethyl groups), P NMR (δ 20–25 ppm for phosphonate), and C NMR to confirm diene backbone.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated for related phosphonate esters .

Advanced Research Questions

Q. How can this compound be utilized in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize conjugated dienes?

- Mechanistic Insight : The phosphonate group acts as a stabilized ylide precursor. React with aldehydes under basic conditions (e.g., NaH or KCO) to form E-alkenes selectively. Optimize solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

- Case Study : For analogous compounds, yields >80% are achieved with 1.2 equivalents of aldehyde and 48-hour reaction times at 0°C .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected P NMR shifts) for diene-phosphonate derivatives?

- Troubleshooting :

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to identify byproducts from hydrolysis or oxidation.

- Computational Modeling : Compare experimental P shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. How does the steric and electronic nature of the diene backbone influence the reactivity of this compound in cycloaddition reactions?

- Experimental Design :

- Steric Effects : Introduce substituents (e.g., methyl groups) at the 1,3-diene positions to assess steric hindrance in Diels-Alder reactions.

- Electronic Effects : Modify the phosphonate’s electron-withdrawing capacity by substituting ethyl groups with bulkier alkoxy chains (e.g., isopropyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.